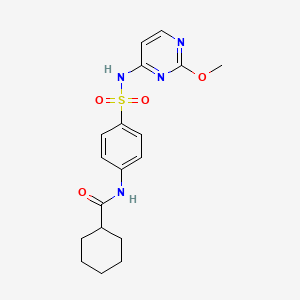

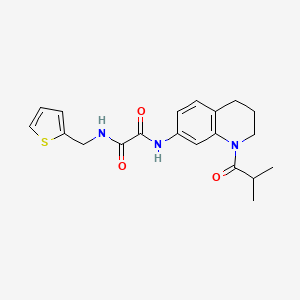

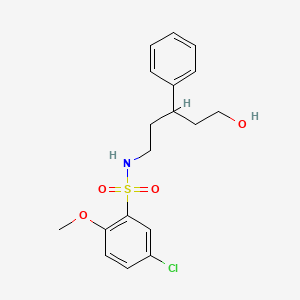

N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indazole is a heterocyclic compound that consists of a pyrazole ring fused with a benzene ring . It’s a core structure in many biologically active compounds and has been the subject of much research due to its potential therapeutic applications .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. Strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of indazole consists of a benzene ring fused to a pyrazole ring. The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions. For example, they can be synthesized through Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under an O2 atmosphere .Physical And Chemical Properties Analysis

The physical and chemical properties of indazole-containing compounds can vary widely. For example, 1H-indazol-6-ylboronic acid is a crystalline powder with a melting point of 180°C to 185°C .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Indazoles have shown potential as anticancer agents . For instance, certain indazole derivatives have been used to inhibit the growth of cancer cells in A549, K562, PC3, and Hep-G2 cell lines .

Antidepressant Agents

Indazole compounds have also been used as antidepressant agents . They can help in managing depression by affecting the chemicals in the brain that contribute to mood and mental health.

Anti-inflammatory Agents

Indazoles have been used as anti-inflammatory agents . They can help reduce inflammation and swelling in the body, which can be beneficial in treating conditions like arthritis.

Antibacterial Agents

Indazole-containing compounds have been used as antibacterial agents . They can help in fighting bacterial infections in the body.

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Antimicrobial Agents

Certain indazole derivatives have shown antimicrobial activities . They can help in fighting microbial infections in the body.

Antineoplastic Agents

Indazole derivatives have also shown to be associated with antineoplastic activities . They can help in inhibiting the growth of tumors.

Wirkmechanismus

Target of Action

Compounds with an indazole moiety have been found to interact with a variety of targets, including theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, and is often targeted in cancer therapies .

Mode of Action

Indazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive properties . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indazole derivatives have been shown to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These molecules are involved in inflammation and tissue remodeling, suggesting that the compound may affect these pathways.

Result of Action

Given the wide range of biological activities associated with indazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.

This compound, like many others with an indazole moiety, shows promise in a variety of therapeutic applications due to its wide range of biological activities .

Safety and Hazards

Zukünftige Richtungen

Indazole-containing compounds continue to be a focus of research due to their potential therapeutic applications. For example, researchers have been working on the structural optimization of benzimidazole analogues to develop potent inhibitors against FLT3 mutants for acute myeloid leukemia therapeutics .

Eigenschaften

IUPAC Name |

N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O4/c17-12(10-3-4-11(20-10)16(18)19)14-8-2-1-7-6-13-15-9(7)5-8/h1-6H,(H,13,15)(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTPGPZINTXOQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

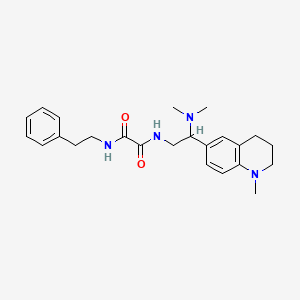

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2413124.png)

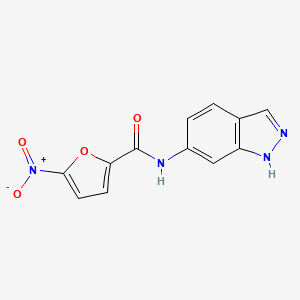

![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2413126.png)

![5-benzyl-3-(4-chlorophenyl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2413129.png)

![ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2413133.png)